molecular formula C22H26N4O4S B11349943 1-(benzylsulfonyl)-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)piperidine-4-carboxamide

Cat. No.: B11349943
M. Wt: 442.5 g/mol
InChI Key: SAIZCYKBPQECTG-UHFFFAOYSA-N
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Description

N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its significant role in various scientific research fields This compound is characterized by its unique structure, which includes a benzodiazole ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzodiazole intermediate.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the sulfonylated benzodiazole-piperidine intermediate with a carboxamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has been extensively studied for its applications in:

    Medicinal Chemistry: As a potential inhibitor of protein-protein interactions, particularly in the context of cancer research.

    Biological Studies: Investigating its effects on cellular pathways and gene expression.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as bromodomains and other protein interaction domains. This binding inhibits the interaction of these proteins with their natural ligands, thereby modulating gene expression and cellular pathways. The exact mechanism involves the disruption of protein complexes that are critical for the progression of certain diseases, including cancer.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-{3-[4-(DIMETHYLAMINO)BUTOXY]-5-PROPOXYPHENOXY}-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE
  • N-{6-[3-(BENZYLOXY)PHENOXY]-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE

Uniqueness

N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific structural features that confer high affinity and selectivity for its molecular targets. This uniqueness makes it a valuable tool in scientific research, particularly in the study of protein interactions and the development of therapeutic agents.

Properties

Molecular Formula

C22H26N4O4S

Molecular Weight

442.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)piperidine-4-carboxamide

InChI

InChI=1S/C22H26N4O4S/c1-24-19-9-8-18(14-20(19)25(2)22(24)28)23-21(27)17-10-12-26(13-11-17)31(29,30)15-16-6-4-3-5-7-16/h3-9,14,17H,10-13,15H2,1-2H3,(H,23,27)

InChI Key

SAIZCYKBPQECTG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)N(C1=O)C

Origin of Product

United States

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